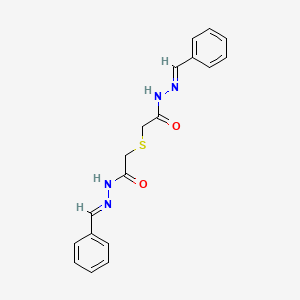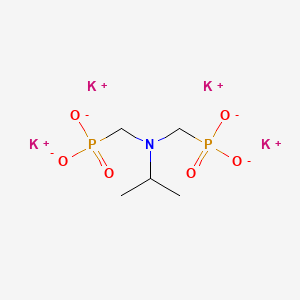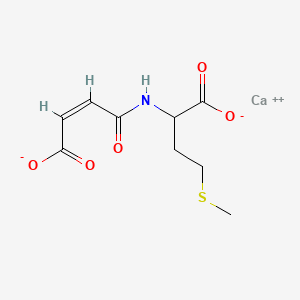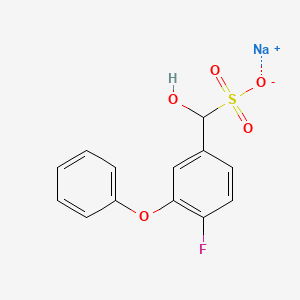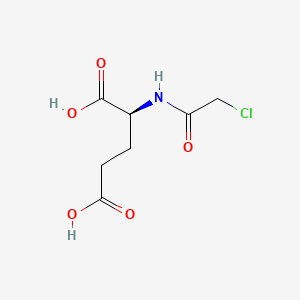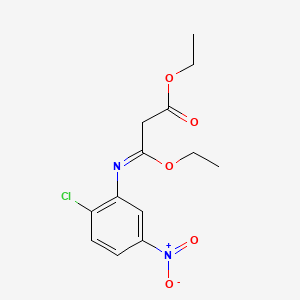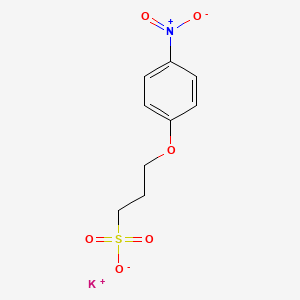
Potassium 3-(4-nitrophenoxy)propanesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 3-(4-nitrophenoxy)propanesulphonate is a chemical compound with the molecular formula C9H10KNO6S and a molecular weight of 299.3421 g/mol . It is known for its unique structure, which includes a nitrophenoxy group attached to a propanesulphonate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(4-nitrophenoxy)propanesulphonate typically involves the reaction of 4-nitrophenol with 3-chloropropanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of the chloropropanesulfonic acid, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors and purification techniques to isolate the compound.
化学反应分析
Types of Reactions
Potassium 3-(4-nitrophenoxy)propanesulphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-aminophenoxy)propanesulphonate.
Reduction: Formation of 3-(4-aminophenoxy)propanesulphonate.
Substitution: Formation of various substituted propanesulphonate derivatives depending on the nucleophile used.
科学研究应用
Potassium 3-(4-nitrophenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
作用机制
The mechanism of action of Potassium 3-(4-nitrophenoxy)propanesulphonate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems .
相似化合物的比较
Similar Compounds
- Potassium 3-(4-aminophenoxy)propanesulphonate
- Potassium 3-(4-methoxyphenoxy)propanesulphonate
- Potassium 3-(4-chlorophenoxy)propanesulphonate
Uniqueness
Potassium 3-(4-nitrophenoxy)propanesulphonate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitro group can undergo specific reactions such as reduction to an amino group, making it a versatile compound in synthetic and research applications.
属性
CAS 编号 |
75593-59-8 |
|---|---|
分子式 |
C9H10KNO6S |
分子量 |
299.34 g/mol |
IUPAC 名称 |
potassium;3-(4-nitrophenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C9H11NO6S.K/c11-10(12)8-2-4-9(5-3-8)16-6-1-7-17(13,14)15;/h2-5H,1,6-7H2,(H,13,14,15);/q;+1/p-1 |
InChI 键 |
SWIZKNXTASMBSR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCS(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)

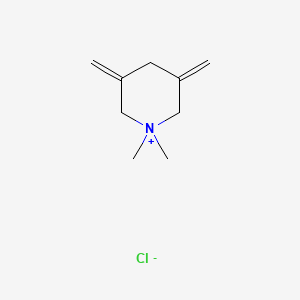

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)


